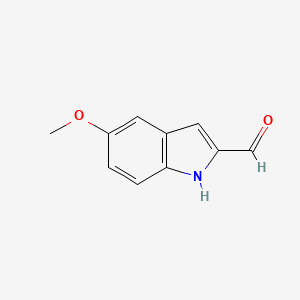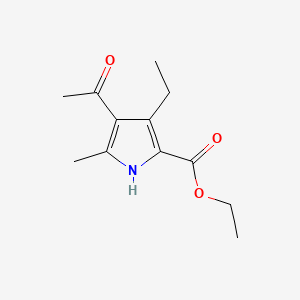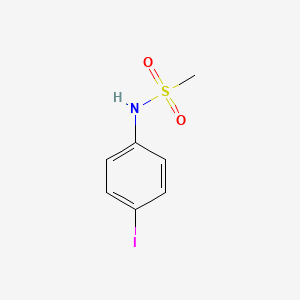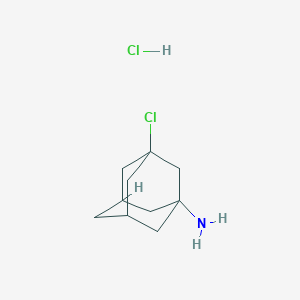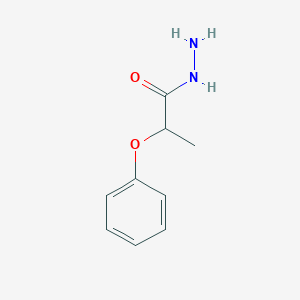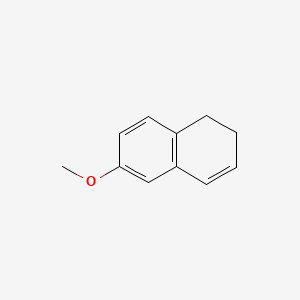
6-Methoxy-1,2-dihydronaphthalin
Übersicht
Beschreibung
6-Methoxy-1,2-dihydronaphthalene is an organic compound belonging to the class of dihydronaphthalenes, which are derivatives of naphthalene with two additional hydrogen atoms This compound is characterized by a methoxy group (-OCH₃) attached to the sixth carbon of the dihydronaphthalene structure
Wissenschaftliche Forschungsanwendungen
6-Methoxy-1,2-dihydronaphthalene has diverse applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, such as in the development of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
6-Methoxy-1,2-dihydronaphthalene is a derivative of dihydronaphthalene, a class of compounds known to interact with various biological targets. Dihydronaphthalene derivatives are used as fluorescent ligands for the estrogen receptor and exhibit activity as Hepatitis C NS5B polymerase inhibitors
Mode of Action
For instance, some dihydronaphthalene derivatives bind to the estrogen receptor, altering its activity .
Biochemical Pathways
Dihydronaphthalene derivatives have been found to inhibit hepatitis c ns5b polymerase , suggesting that they may interfere with the replication of the Hepatitis C virus.
Result of Action
For instance, some dihydronaphthalene derivatives have been found to inhibit the activity of the Hepatitis C NS5B polymerase , potentially preventing the replication of the virus.
Biochemische Analyse
Biochemical Properties
6-Methoxy-1,2-dihydronaphthalene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 6-Methoxy-1,2-dihydronaphthalene and cytochrome P450 can lead to the formation of reactive intermediates that may further participate in biochemical pathways. Additionally, this compound can bind to proteins and other biomolecules, influencing their structure and function .
Cellular Effects
The effects of 6-Methoxy-1,2-dihydronaphthalene on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the estrogen receptor. By acting as a ligand for the estrogen receptor, 6-Methoxy-1,2-dihydronaphthalene can modulate gene expression and impact cellular metabolism. This compound has also been found to affect cell proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
At the molecular level, 6-Methoxy-1,2-dihydronaphthalene exerts its effects through various mechanisms. One of the primary mechanisms involves its binding to the active site of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, its interaction with cytochrome P450 can result in the inhibition of the enzyme’s catalytic function. Additionally, 6-Methoxy-1,2-dihydronaphthalene can influence gene expression by acting as a transcriptional regulator, binding to specific DNA sequences and modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxy-1,2-dihydronaphthalene have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Methoxy-1,2-dihydronaphthalene is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of temporal factors in its biochemical analysis .
Dosage Effects in Animal Models
The effects of 6-Methoxy-1,2-dihydronaphthalene vary with different dosages in animal models. At low doses, the compound has been found to exhibit minimal toxicity and can modulate specific biochemical pathways without causing adverse effects. At higher doses, 6-Methoxy-1,2-dihydronaphthalene can induce toxic effects, including liver damage and oxidative stress. These findings underscore the importance of dosage considerations in the application of this compound in research and therapeutic contexts .
Metabolic Pathways
6-Methoxy-1,2-dihydronaphthalene is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound undergoes oxidative metabolism, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within cells. The interaction of 6-Methoxy-1,2-dihydronaphthalene with cofactors such as NADPH is also crucial for its metabolic processing .
Transport and Distribution
The transport and distribution of 6-Methoxy-1,2-dihydronaphthalene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, facilitated by transport proteins such as ATP-binding cassette (ABC) transporters. Once inside the cell, 6-Methoxy-1,2-dihydronaphthalene can bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for understanding the compound’s bioavailability and its effects on cellular function .
Subcellular Localization
The subcellular localization of 6-Methoxy-1,2-dihydronaphthalene is a critical factor in determining its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm and the nucleus. Targeting signals and post-translational modifications play a role in directing 6-Methoxy-1,2-dihydronaphthalene to specific organelles. For instance, the presence of nuclear localization signals can facilitate its transport into the nucleus, where it can interact with DNA and transcription factors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Methoxy-1,2-dihydronaphthalene can be synthesized through several methods, including the reduction of naphthalene derivatives or the hydrogenation of corresponding naphthalene compounds. One common synthetic route involves the reduction of 6-methoxynaphthalene using hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under specific reaction conditions (e.g., temperature, pressure, and solvent).
Industrial Production Methods: In an industrial setting, the production of 6-methoxy-1,2-dihydronaphthalene typically involves large-scale hydrogenation processes. These processes are optimized to achieve high yields and purity, often employing continuous flow reactors and advanced catalyst systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methoxy-1,2-dihydronaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂). These reactions typically occur under acidic or neutral conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like halides or alkoxides, often in the presence of a base.
Major Products Formed:
Oxidation: Oxidation of 6-methoxy-1,2-dihydronaphthalene can lead to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction typically results in the formation of 1,2-dihydronaphthalene derivatives.
Substitution: Substitution reactions can yield halogenated or alkylated derivatives of the compound.
Vergleich Mit ähnlichen Verbindungen
1,2-Dihydronaphthalene
3-Bromo-6-methoxy-1,2-dihydronaphthalene
1-(4-benzyloxyphenyl)-6-methoxy-2-phenyl-3,4-dihydronaphthalene
Is there anything specific you would like to know more about?
Eigenschaften
IUPAC Name |
6-methoxy-1,2-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h3,5-8H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSHJFGCRWJSAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC=C2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344156 | |
| Record name | 6-Methoxy-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60573-58-2 | |
| Record name | 6-Methoxy-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-1,2-dihydronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
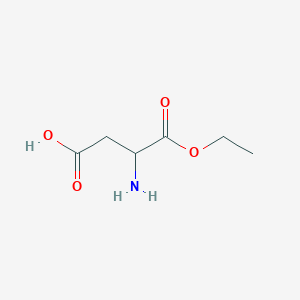

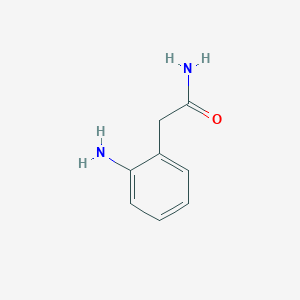
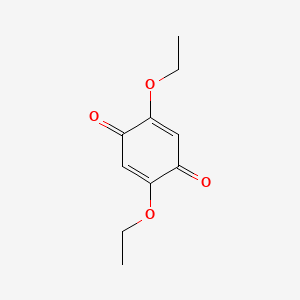


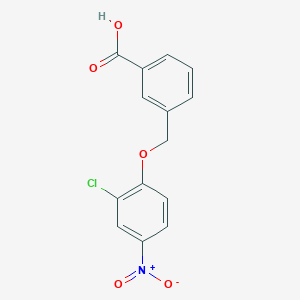

![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1595671.png)
